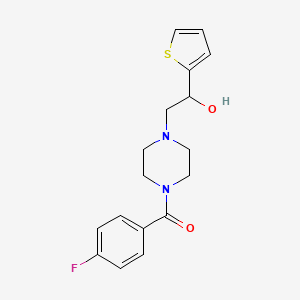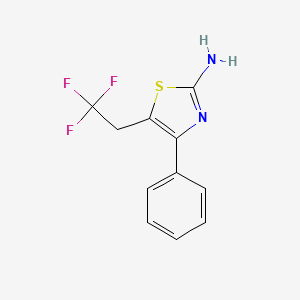![molecular formula C16H17NO4S2 B2924729 Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate CAS No. 1030762-70-9](/img/structure/B2924729.png)
Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate” is a complex organic molecule. It contains a thiophene ring, a phenyl group, a sulfonylamino group, and a propanoate ester group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The thiophene ring, for example, is aromatic and therefore relatively stable, but can undergo electrophilic aromatic substitution reactions . The sulfonylamino group could participate in various reactions such as elimination, substitution, or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific properties for this compound are not available, we can infer that its solubility, melting point, boiling point, and reactivity would be influenced by its functional groups .Applications De Recherche Scientifique
Antiandrogen Activity
- Synthesis and Structure-Activity Relationships in Antiandrogens : Tucker, Crook, and Chesterson (1988) synthesized and tested a series of compounds, including derivatives of Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate, for antiandrogen activity. They discovered novel, potent antiandrogens in the methyl series that are peripherally selective, with one of these compounds currently being developed for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Synthesis of Derivatives
- Synthesis of 3-(Phenylsulfonimidoyl)propanoate Derivatives : Tye and Skinner (2002) described the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives. Their research involved the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate, showing interesting conformational properties in the derivatives, indicating potential for diverse chemical applications (Tye & Skinner, 2002).
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation of Novel Compounds : Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating a sulfamoyl moiety, suitable as antimicrobial agents. Their study included derivatives of Methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate, showing promising antibacterial and antifungal results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Electrochemical Applications
- Electrochemical Capacitor Applications : Ferraris, Eissa, Brotherston, and Loveday (1998) evaluated the performance of electroactive polymers derived from 3-(phenylthiophene) derivatives for capacitor applications. This study suggests potential uses in energy storage and electronic devices (Ferraris, Eissa, Brotherston, & Loveday, 1998).
Pharmaceutical Applications
- Resolution and Determination of Active Enantiomer in Antiandrogens : Tucker and Chesterson (1988) conducted a study on the nonsteroidal antiandrogen 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, a related compound. This research is significant for understanding the stereochemistry and activity of such compounds in pharmaceutical applications (Tucker & Chesterson, 1988).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that sulfonylamino azinones, a class of compounds to which this molecule belongs, have been extensively studied for their biological activities . They have been found to possess diuretic, antihypertensive, anti-inflammatory, and anticancer activities . This suggests that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
Sulfonylamino azinones, including this compound, are known to interact with their targets in a way that modulates their activity . This modulation can result in changes to cellular processes, leading to the observed biological effects.
Biochemical Pathways
Given the reported biological activities of related sulfonylamino azinones , it can be inferred that the compound may influence pathways related to inflammation, hypertension, diuresis, and cancer. The exact downstream effects would depend on the specific targets and their roles in these pathways.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets Additionally, the compound’s action can be influenced by the specific cellular and tissue environments in which it is active
Propriétés
IUPAC Name |
methyl 3-[[(E)-2-phenylethenyl]sulfonylamino]-3-thiophen-2-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-21-16(18)12-14(15-8-5-10-22-15)17-23(19,20)11-9-13-6-3-2-4-7-13/h2-11,14,17H,12H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVPFEMYVIFXNF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CS1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(C1=CC=CS1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-phenylethenesulfonamido)-3-(thiophen-2-yl)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2924646.png)
![[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B2924647.png)
![1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine](/img/structure/B2924648.png)
![N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2924649.png)
![4-benzyl-7-hydroxy-N-(2-methylphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2924652.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2924655.png)
![(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B2924656.png)
![8-(4-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2924657.png)
![2-chloro-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluorobenzamide](/img/structure/B2924659.png)




